Product packaging for Monopropyl Phthalate(Cat. No.:CAS No. 4376-19-6)

Monopropyl Phthalate

Cat. No.: B127036
CAS No.: 4376-19-6
M. Wt: 208.21 g/mol
InChI Key: NFOQRIXSEYVCJP-UHFFFAOYSA-N
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Description

Contextualizing Monopropyl Phthalate (B1215562) within the Phthalate Class of Compounds

Phthalates, or phthalate esters, are synthetic chemicals derived from phthalic acid. wikipedia.org They are primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). wikipedia.orgbcerp.org Phthalates are not chemically bound to the plastic polymer, which allows them to leach, migrate, or off-gas into the surrounding environment over time. bcerp.orgresearchgate.net This widespread use and potential for release has led to their ubiquitous presence in various environmental matrices. acs.org

The phthalate family can be broadly categorized based on the length of the alkyl chains attached to the phthalic acid core. canada.camdpi.com This structural variation influences their physical and chemical properties, applications, and biological effects. canada.ca Monopropyl phthalate is the monoester metabolite of dipropyl phthalate (DPrP), meaning it is formed when one of the two propyl ester chains of DPrP is hydrolyzed. medchemexpress.com

Significance of Monoester Phthalates as Research Foci

Research has increasingly focused on monoester phthalates, such as MPP, for several key reasons. When phthalate diesters enter the body, they are rapidly metabolized into their corresponding monoesters. bcerp.orgchromatographyonline.com These monoesters are often considered the biologically active molecules. chromatographyonline.comfrontiersin.org

Measuring phthalate monoesters in biological samples like urine is considered a more reliable biomarker of human exposure to the parent phthalate diesters than measuring the diesters themselves. chromatographyonline.comchromatographyonline.com This is because the monoesters are the primary metabolites and their levels in urine reflect the body's internal dose. chromatographyonline.com

Evolution of Research Perspectives on Phthalate Metabolites

Initially, research on phthalates centered on the parent diester compounds and their prevalence in consumer products and the environment. However, as analytical techniques advanced and understanding of their metabolism grew, the focus shifted towards their metabolites. frontiersin.orgcdc.gov This evolution was driven by the recognition that the monoesters are the primary forms found in biological systems and are more directly linked to potential biological activity. chromatographyonline.comfrontiersin.org

The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the accurate quantification of a wide range of phthalate monoesters in human samples, including urine, blood, and breast milk. chromatographyonline.comnih.govoup.com This has facilitated large-scale biomonitoring studies to assess population-wide exposure levels and investigate potential associations with various health outcomes. cdc.govnih.gov The ongoing research continues to explore the complex pathways of phthalate metabolism and the specific roles of individual monoesters like this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B127036 Monopropyl Phthalate CAS No. 4376-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxycarbonylbenzoic acid
Source PubChem
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InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQRIXSEYVCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195926
Record name 1,2-Benzenedicarboxylic acid, monopropyl ester
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4376-19-6
Record name Monopropyl phthalate
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Record name Monopropyl phthalate
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Record name NSC309966
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Record name 1,2-Benzenedicarboxylic acid, monopropyl ester
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Record name MONOPROPYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
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Chemical and Physical Properties of Monopropyl Phthalate

Understanding the fundamental chemical and physical properties of monopropyl phthalate (B1215562) is essential for its study in environmental and biological contexts. These properties dictate its behavior, fate, and analytical detection.

Analytical Chemistry Methodologies for Monopropyl Phthalate Quantification and Characterization

Sample Collection and Preparation Strategies for Environmental and Biological Matrices

The accurate analysis of monopropyl phthalate (B1215562) begins with meticulous sample collection and preparation designed to isolate the analyte from complex matrices and minimize background contamination. Given that phthalates are ubiquitous in laboratory environments, stringent protocols, including the use of glass and pre-cleaned equipment, are essential.

The selection of an extraction technique is contingent on the sample matrix, required sensitivity, and available instrumentation.

Liquid-Liquid Extraction (LLE): A conventional and widely used technique, LLE partitions analytes between the aqueous sample and an immiscible organic solvent. For monophthalates, this often involves sample acidification to protonate the carboxylic acid group, increasing its affinity for organic solvents like hexane (B92381) or ethyl acetate. While effective, LLE can be labor-intensive and consume significant volumes of organic solvents.

Solid Phase Extraction (SPE): SPE is a highly efficient and common method for cleaning up and concentrating phthalate metabolites from both environmental and biological samples. nih.govnih.gov For aqueous samples like water or urine, reversed-phase sorbents such as octadecyl-coated silica (B1680970) (C18) or polymeric materials like styrene-divinylbenzene (e.g., PS-2, Oasis MAX) are frequently employed. nih.govnih.govepa.gov The general procedure involves acidifying the sample to pH 2-3, loading it onto the conditioned SPE cartridge where the analyte is retained, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol (B129727) or acetonitrile. epa.gov SPE offers high recovery rates and concentration factors, making it suitable for trace-level analysis. nih.govsigmaaldrich.com

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses conventional liquid solvents at elevated temperatures and pressures. This method is particularly effective for extracting analytes from solid samples, such as sediments or tissues, by increasing the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction.

Dispersive Liquid–Liquid Microextraction (DLLME): This miniaturized version of LLE offers a rapid, cost-effective, and environmentally friendlier alternative. The method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. The disperser solvent (e.g., methanol, acetonitrile) facilitates the formation of fine droplets of the extraction solvent, creating a large surface area for rapid analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis.

Table 1: Comparison of Common Extraction Techniques for Phthalate Monoesters
TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquid phases.Water, UrineSimple, well-established.Large solvent volume, labor-intensive, potential for emulsions.
Solid Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase. nih.govUrine, Water, Plasma, Tissue Homogenates. nih.govHigh recovery and concentration factor, high throughput, automation possible. nih.govnih.govSorbent cost, potential for sorbent clogging.
Dispersive Liquid-Liquid Microextraction (DLLME)Micro-volume LLE using a disperser solvent.Water, UrineFast, low solvent consumption, high enrichment factor.Selection of appropriate solvents is crucial.
  Data compiled from methods developed for structurally similar short-chain monophthalates.

Prior to extraction, samples often require pre-treatment. For biological matrices like urine, a critical step is enzymatic deconjugation. Phthalate monoesters, including MPP, are often metabolized in the body and excreted as water-soluble glucuronide conjugates. To measure the total amount of the metabolite, enzymes such as β-glucuronidase are used to hydrolyze the conjugate and release the free monoester. nih.govnih.gov

For blood-based samples like plasma or serum, a common pre-treatment is protein precipitation using a solvent like acetonitrile, which denatures and removes proteins that can interfere with analysis. nih.gov In some GC-based methods, a derivatization step is necessary post-extraction. Because monophthalates are polar and contain a carboxylic acid group, they can exhibit poor chromatographic behavior. Derivatization, typically methylation with an agent like diazomethane, converts the carboxylic acid to a more volatile methyl ester, improving its performance in GC analysis. epa.govnih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating monopropyl phthalate from other analytes and matrix components before detection. Both gas and liquid chromatography are viable, with the choice largely depending on the need for derivatization and the desired sensitivity.

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing phthalates. For monophthalates like MPP, analysis typically requires a derivatization step to increase volatility, as mentioned previously. nih.gov However, recent advancements have demonstrated that by carefully optimizing injection parameters (e.g., temperature and pressure), it is possible to analyze underivatized monophthalates, which simplifies the analytical procedure and reduces the use of hazardous reagents. nih.gov This approach prevents the thermal degradation of the analytes in the GC injector. nih.gov

Standard nonpolar or mid-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), are commonly used for separation.

Liquid chromatography is the most common technique for the analysis of phthalate monoesters because it can analyze these polar, non-volatile compounds directly without derivatization. nih.govwaters.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used, with UPLC offering faster analysis times and higher resolution due to the use of smaller particle size columns. nih.govsigmaaldrich.com

The separation is almost always performed in reversed-phase mode, using a C18 or a pentafluorophenyl (PFP) column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often water with a small amount of acid like formic acid to ensure the analyte is in its protonated form) and an organic component (typically methanol or acetonitrile) is used to effectively separate the target analytes. nih.govnih.gov

Table 2: Example Liquid Chromatography Parameters for Short-Chain Monophthalate Analysis
ParameterTypical Condition
Instrument UPLC or HPLC System nih.gov
Column Reversed-Phase C18 or PFP (e.g., 2.1 x 100 mm, <3 µm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Detection Tandem Mass Spectrometry (MS/MS)
  Parameters are based on established methods for analogous compounds like MEP and MBP.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8dQcGA5-w6_R13ZVixeKnsCJ9bq3Uy6ehYaqYMXLVuB9aplUnYLd0YpT8UAGGvv-gK8wGfziARioUuZoLPHXlrgn1kEBjt1BqHLy0-s609PEWtrYX273qoVo8IJXWjEhYHKTbM_v1204W5fg%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG6R5ans07L7yD36s-hvFQEGaO80i3sfCZQp8UC-AuQqlAQ3eva7c8UieqOrokZUOWqgaFHbqSWvs_AvLR6iQHCz6Y_KUz2lY1vYOGyNxCktnGyQ6xIcVFgtuKrrQNTtOiInp7V)][ waters.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7FBsqoYSZ5v0msR23u4L6tG9EG1C61u3yr4nA9Vk6bcqsUDX-8a3s7y2zY9IAFLsB3hRzPGLk4rxcWqLelTxD_9NAyfA6APck_ij4JFFuECbN5BZt4XutWPLJNjNCiZdhir6leC9XiuCj0SV1ws91Dl_VPSnt3pB36uRijvo9_3FnLQ8DE9JXE4hL8krDYEA_-3lu3X9ayxdT1wGD4OEEsxqM8A9Z4_OVStxXbqFLBNMvS8CXX5Xwwrsika9RZ2yeXDhlbsOUMh9CK1gyfu7scToU_I6Hc8ZroXkRUws%3D)]

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the definitive technique for the detection and identification of this compound due to its exceptional sensitivity and selectivity. It is commonly coupled with either GC or LC.

For LC-MS/MS analysis, electrospray ionization (ESI) in negative ion mode is typically used. The this compound molecule loses a proton from its carboxylic acid group to form the deprotonated molecule [M-H]⁻, which serves as the precursor ion in the MS/MS experiment. For MPP (C₁₁H₁₂O₄, M.W. 208.21 g/mol ), this precursor ion would be at a mass-to-charge ratio (m/z) of 207.1.

This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. Studies on a wide range of phthalate monoesters have established a common fragmentation pathway. nih.gov Key fragmentations include:

A deprotonated benzoate (B1203000) ion at m/z 121.0. This highly characteristic fragment is formed through a rearrangement and cleavage process and is observed for virtually all phthalate monoesters. nih.gov

A deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0. This fragment results from the loss of the O-alkyl chain. nih.gov

By using Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to specifically monitor the transition from the precursor ion (m/z 207.1 for MPP) to one or more of its specific product ions (e.g., m/z 121.0 or 147.0). This process provides excellent selectivity, filtering out background noise and allowing for accurate quantification even at very low concentrations.

Table 3: Predicted and Known MS/MS Transitions for Short-Chain Monophthalates (Negative ESI Mode)
CompoundAbbreviationPrecursor Ion [M-H]⁻ (m/z)Product Ion(s) (m/z)Reference
Monoethyl PhthalateMEP193.0121.0, 149.0 nih.govwaters.com
This compound MPP 207.1 121.0, 147.0 (Predicted) Based on nih.gov
Mono-n-butyl PhthalateMBP221.1121.0, 177.0 nih.govwaters.com
  Transitions for MPP are predicted based on established fragmentation patterns for phthalate monoesters.

Single Mass Spectrometry (MS) Detection

Single mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), serves as a foundational technique for the detection of this compound. In GC-MS analysis, after appropriate sample preparation that may include derivatization, the sample is introduced into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of these fragments is then measured, creating a mass spectrum that can be used to identify the compound.

For instance, a GC-MS method can be developed to determine phthalates in various sample matrices, analyzing the target compounds in both scan and selected ion monitoring (SIM) modes to enhance sensitivity and selectivity. oregonstate.edu While single MS provides valuable information for the identification and quantification of MPP, its selectivity can be limited in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.

Liquid chromatography-mass spectrometry (LC-MS) is another common approach. In LC-MS, the separation is based on the compound's polarity and partitioning between the mobile and stationary phases. LC is particularly advantageous for analyzing less volatile and thermally labile compounds like phthalate monoesters without the need for derivatization. chromatographyonline.commdpi.com Using atmospheric pressure chemical ionization in the negative ion mode has been a successful strategy for the LC-MS analysis of phthalate monoesters in urine. nih.gov

Tandem Mass Spectrometry (MS/MS) Detection

To overcome the limitations of single MS and achieve higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) is widely employed for the quantification of this compound. chromatographyonline.comnih.gov This technique involves two stages of mass analysis. In the first stage, a specific precursor ion of the target analyte (in this case, MPP) is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to more accurate and reliable quantification, especially at trace levels. chromatographyonline.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent method for analyzing phthalate metabolites in biological samples like urine. chromatographyonline.comnih.govuq.edu.au The high selectivity and sensitivity of LC-MS/MS allow for simple sample pretreatment, often avoiding the need for derivatization. chromatographyonline.com For example, a UPLC-MS/MS method was developed for the sensitive and accurate quantification of free monobutyl phthalate (a related compound) in various rat tissues, demonstrating the power of this technique in toxicological studies. nih.gov Similarly, a robust LC-MS/MS method was developed to simultaneously quantify five phthalate monoester metabolites, including those of a similar structure to MPP, in human urine. nih.gov The use of precursor ion scans, specifically targeting the characteristic phthalate fragment at m/z 149, can further improve the specificity of LC-MS/MS analysis in complex samples like textiles. sciforum.net

Isotope Dilution Mass Spectrometry for Trace Level Analysis

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method of measurement and is a definitive technique for achieving the highest accuracy and precision in quantitative analysis, particularly at trace levels. osti.govrsc.org This method involves adding a known amount of an isotopically labeled internal standard of the analyte (e.g., ¹³C- or ²H-labeled MPP) to the sample at the beginning of the analytical procedure. osti.gov

The isotopically labeled standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, any losses of the analyte during the analytical process can be accurately corrected for. This approach effectively minimizes the impact of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.

IDMS is particularly valuable for analyzing phthalate metabolites in complex biological matrices where significant matrix effects can occur. chromatographyonline.com The use of isotope dilution with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been successfully applied to measure phthalate metabolites in human urine and breast milk. chromatographyonline.com The principle of IDMS can also be adapted for advanced applications like single-particle inductively coupled plasma time-of-flight mass spectrometry (spICP-ToFMS) for nanoparticle analysis. nih.gov

Analytical Method Development and Validation

The development and validation of analytical methods for this compound are critical to ensure the reliability and comparability of data generated across different laboratories and studies. This process involves a rigorous assessment of several key performance characteristics.

Sensitivity and Detection Limits (LODs, LOQs)

Sensitivity in analytical chemistry refers to the ability of a method to discriminate between small differences in analyte concentration. Key parameters used to define the lower limits of a method's performance are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a certain level of confidence, typically 99%. pjlabs.com It indicates that the analyte is present but does not provide a precise quantitative value. nih.govpjlabs.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for ensuring that the analytical method is "fit for purpose," meaning it can reliably measure analyte concentrations at levels relevant to the research or regulatory question. mdpi.com

For the analysis of this compound and other phthalate metabolites, achieving low LODs and LOQs is essential due to their often low concentrations in biological and environmental samples. For instance, a sensitive HPLC-MS/MS method for 18 phthalate metabolites in human urine achieved method detection limits in the range of 0.03–1.4 ng/mL. researchgate.net Another study developing a UPLC-MS/MS method reported LODs for various phthalates ranging from 0.01 to 0.5 μg/L. researchgate.net

Reported Detection and Quantification Limits for Phthalate Metabolites in Various Studies
Analyte(s)MatrixMethodLODLOQReference
18 Phthalate MetabolitesHuman UrineHPLC-MS/MS0.03-1.4 ng/mLNot Specified researchgate.net
5 Phthalate Monoester Metabolites & BPAHuman UrineLC-MS/MSNot Specified0.3-1 ng/mL nih.gov
13 Monoalkyl Phthalate EstersAquatic OrganismsUHPLC-MS/MS0.07-0.88 μg/kgNot Specified nih.gov
13 Monoalkyl Phthalate EstersSeawaterUHPLC-MS/MS0.04-1.96 ng/LNot Specified nih.gov
Phthalate EstersAlcoholic BeverageHPLC-UVNot Specified0.06 mg/L mdpi.com

Linearity and Precision Assessment

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards at different concentrations and evaluating the resulting calibration curve. A linear response is generally indicated by a high coefficient of determination (R²) value, ideally greater than 0.99. nih.govmdpi.com For example, a validated UPLC-MS/MS method for monobutyl phthalate demonstrated linearity over a range of 25–5,000 ng/mL in plasma and amniotic fluid. nih.gov

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory on different days, by different operators, or with different equipment.

For the analysis of phthalate metabolites, acceptable precision is crucial for reliable biomonitoring. A validated method for phthalate metabolites in urine reported intra-day precision of less than 6.40% and inter-day precision of less than 7.38%. researchgate.net Another study showed intra-day precision between 3.3% and 19.6% and inter-day precision between 4.5% and 25.8%. uq.edu.au

Linearity and Precision Data from Selected Phthalate Analysis Methods
Analyte(s)MatrixMethodLinear RangeCoefficient of Determination (R²)Precision (RSD/CV)Reference
Monobutyl PhthalateRat Plasma, Amniotic FluidUPLC-MS/MS25–5,000 ng/mLNot SpecifiedNot Specified nih.gov
5 Phthalate Metabolites & BPAHuman UrineLC-MS/MS0.3-200 ng/mL or 1-200 ng/mL>0.99<15% nih.gov
14 Phthalate Metabolites & 5 BisphenolsHuman UrineSPE-LC-QTRAP-MS/MSThree orders of magnitude>0.99Intra-day: 3.3-19.6%, Inter-day: 4.5-25.8% uq.edu.au
DEHPAlcoholic BeverageHPLC-UV0.3–1.5 mg/LNot specifiedAcceptable RSD values mdpi.com

Addressing Ubiquitous Contamination Challenges in Laboratory Analysis

A significant challenge in the analysis of phthalates and their metabolites is the ubiquitous presence of these compounds in the laboratory environment. Phthalates are used in a wide range of common laboratory products, including plastics, solvents, and septa, which can lead to background contamination and artificially elevated results. oup.com

To mitigate this issue, stringent laboratory practices are essential. These include:

Using phthalate-free labware: Whenever possible, glassware should be used instead of plastic. All glassware should be thoroughly cleaned, for example, by washing with acetone (B3395972) and hexane and then baking at a high temperature (e.g., 150°C for 1 hour). pubcompare.ai

High-purity reagents: Using high-purity solvents and reagents that have been tested for phthalate contamination is crucial. nih.gov

Procedural blanks: Analyzing procedural blanks with every batch of samples is necessary to monitor for and subtract background contamination.

Minimizing exposure: Reducing the use of plastic products throughout the entire analytical process is a key strategy. pubcompare.ai

Measuring the metabolites of phthalates, such as this compound, instead of the parent diesters can also help to circumvent some of the contamination problems, as the metabolites are not typically found as environmental contaminants. oup.com However, even with these precautions, the potential for contamination remains a critical consideration that must be carefully managed and documented in any study involving the analysis of this compound.

Biomonitoring Strategies for Exposure Assessment

Biomonitoring is a critical tool for assessing human exposure to environmental chemicals like phthalates. By measuring the concentration of the chemical or its metabolites in biological samples, scientists can gain insights into the extent of exposure within a population. For phthalates, which are typically metabolized and excreted from the body relatively quickly, urine is the preferred biological matrix for biomonitoring. nih.govepa.gov This approach provides an integrated measure of exposure from various sources, including diet, dermal absorption, and inhalation. umweltbundesamt.de

Utilization of Urinary Metabolites as Biomarkers of Exposure

The assessment of phthalate exposure in humans is most accurately achieved through the measurement of their metabolites in urine. umweltbundesamt.de This method is favored over measuring the parent phthalate compounds for several reasons. Firstly, phthalates are rapidly metabolized in the body, primarily through hydrolysis to their monoester form, which can then undergo further oxidative metabolism. psu.edumdpi.com These metabolites are then often conjugated with glucuronic acid to facilitate their excretion in the urine. psu.edu Measuring these metabolites provides a direct indication of the amount of the parent phthalate that has been absorbed and processed by the body. nih.gov

For di-n-propyl phthalate (DnPP), the corresponding urinary metabolite and biomarker of exposure is mono-n-propyl phthalate (MnPP). nih.gov The detection of MnPP in urine confirms exposure to its parent compound, DnPP. This principle is applied across the class of phthalates, where each specific monoester or its oxidized products serve as biomarkers for the parent diester. nih.gov For instance, monoethyl phthalate (MEP) is the biomarker for diethyl phthalate (DEP), and monobutyl phthalate (MBP) is used to assess exposure to dibutyl phthalate (DBP). mdpi.commdpi.com

The analytical methods for quantifying these metabolites are highly sophisticated, often employing techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). psu.edunih.gov These methods are highly sensitive and selective, allowing for the detection of very low concentrations of metabolites in urine. nih.gov The process typically involves enzymatic deconjugation to measure the total amount of the metabolite (both free and glucuronidated forms), followed by solid-phase extraction to isolate the metabolites from the urine matrix before instrumental analysis. nih.gov

For some high-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), the primary monoester metabolite (MEHP) is further metabolized into oxidized forms. nih.gov In such cases, these secondary oxidized metabolites are often found in higher concentrations in urine and are considered more sensitive biomarkers of exposure than the primary monoester alone. nih.gov While specific studies on the full metabolic profile of di-n-propyl phthalate in humans are limited, studies on analogous phthalates, like di-n-pentyl phthalate (DPP) in rats, have identified the primary monoester (mono-n-pentyl phthalate, MPP) as well as several oxidized metabolites. nih.gov This suggests that a similar, more complex metabolic pathway may exist for DnPP in humans.

Table 1: Examples of Phthalate Diesters and Their Corresponding Urinary Metabolite Biomarkers This table provides examples of common phthalates and their biomarkers to illustrate the principle of using urinary metabolites for exposure assessment. Specific population data for this compound is limited.

Parent Phthalate DiesterAbbreviationPrimary Urinary MetaboliteAbbreviation
Di-n-propyl PhthalateDnPPThis compoundMnPP
Diethyl PhthalateDEPMonoethyl PhthalateMEP
Dibutyl PhthalateDBPMonobutyl PhthalateMBP
Di(2-ethylhexyl) PhthalateDEHPMono(2-ethylhexyl) PhthalateMEHP
Butylbenzyl PhthalateBBzPMonobenzyl PhthalateMBzP

Consideration of Temporal Variability in Metabolite Excretion

A key consideration in designing and interpreting biomonitoring studies for phthalates is the temporal variability of metabolite excretion. Phthalates generally have short biological half-lives, often less than 24 hours, which means that urinary concentrations can fluctuate significantly throughout the day and from day to day. nih.gov This variability is influenced by changes in an individual's diet, use of personal care products, and other daily activities that may lead to intermittent exposure. nih.gov

Studies on various phthalate metabolites have documented this substantial within-subject variability. For example, research on a group of men providing multiple urine samples over a three-month period revealed significant day-to-day and month-to-month fluctuations in the levels of several phthalate metabolites. nih.govresearchgate.net Despite this variability, a single spot urine sample has been found to be moderately predictive of an individual's exposure over a longer period, such as three months. nih.govresearchgate.net

The degree of temporal variability can differ between phthalate metabolites. Studies have used the intraclass correlation coefficient (ICC) to quantify this variability, with a higher ICC indicating greater stability of the measurement over time. For the metabolites of diethyl, dibutyl, and butylbenzyl phthalates, moderate ICCs have been observed, suggesting fair to good reproducibility. nih.govdtu.dk In contrast, metabolites of di(2-ethylhexyl) phthalate (DEHP) and di-iso-nonyl phthalate (DiNP) have shown lower ICCs, indicating higher temporal variability and a greater potential for misclassification of exposure based on a single urine sample. nih.govdtu.dk

Table 2: Intraclass Correlation Coefficients (ICCs) for Select Phthalate Metabolites in Different Urine Sample Types This table presents data for other phthalate metabolites to demonstrate the concept of temporal variability. Specific ICC data for this compound is not available in the provided search results.

MetaboliteSample TypeICCReference
Monoethyl Phthalate (MEP)24-h Urine0.59 nih.gov
Monobutyl Phthalate (MBP)24-h Urine0.51 nih.gov
Monobenzyl Phthalate (MBzP)24-h Urine0.57 nih.gov
Sum of DEHP metabolites24-h Urine0.29 nih.gov
Monoethyl Phthalate (MEP)First-morning void0.5-0.8 nih.gov
Monobutyl Phthalate (MBP)First-morning void0.5-0.8 nih.gov

Comparative Analysis of Metabolite Levels Across Populations and Timeframes

Comparative analysis of urinary phthalate metabolite concentrations across different populations and over time provides valuable insights into exposure patterns and trends. Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have been instrumental in establishing reference ranges for phthalate exposure in the general population and identifying subgroups with potentially higher exposures. epa.govmdpi.com

These studies have revealed that exposure to phthalates is widespread, with metabolites being detectable in the urine of the vast majority of the population. epa.govsemanticscholar.org However, concentrations can vary significantly based on factors such as age, sex, and geographic location. epa.govresearchgate.net For many phthalates, children tend to have higher exposure levels than adults, which may be due to differences in behavior, diet, and physiology. researchgate.net Some studies have also reported higher levels of certain phthalate metabolites in women, potentially linked to the use of personal care products. semanticscholar.org

Time-trend analyses have shown shifts in exposure to different phthalates over the years. For example, in the United States, a decline in exposure to DEHP has been observed since 2005, while exposure to its replacement, di-isononyl phthalate (DiNP), has increased. researchgate.net This suggests that regulatory measures and changes in manufacturing practices can influence population-wide exposure levels. In contrast, DEHP exposure in China was reported to have increased since the year 2000. researchgate.net

While extensive comparative data exists for common phthalate metabolites like MEP, MBP, and those of DEHP, there is a notable lack of published data specifically on the levels of this compound in different populations and its trends over time. The findings for other phthalates, however, underscore the importance of continuous biomonitoring to track exposure to di-n-propyl phthalate and to understand how its use and resulting human exposure may be evolving.

Table 3: Median Urinary Concentrations (ng/mL) of Select Phthalate Metabolites in the U.S. Population (NHANES) This table shows data for commonly studied phthalate metabolites to exemplify comparative population data. Specific data for this compound from NHANES is not available in the provided search results.

MetaboliteNHANES 2001-2002 (Median, ng/mL)NHANES 2009-2010 (Median, ng/mL)Percent ChangeReference
Monoethyl Phthalate (MEP)129.074.4-42% researchgate.net
Mono-n-butyl Phthalate (MnBP)22.818.9-17% researchgate.net
Monobenzyl Phthalate (MBzP)19.313.1-32% researchgate.net
Sum of DEHP metabolites39.324.8-37% researchgate.net
Monoisobutyl Phthalate (MiBP)9.027.5+206% researchgate.net

Biotransformation and Metabolic Pathways of Phthalate Monoesters, Including Monopropyl Phthalate

Primary Metabolism: Hydrolysis of Diesters to Monoesters

The initial and crucial step in the metabolism of phthalate (B1215562) diesters is their hydrolysis into the corresponding monoesters. researchgate.netumd.edu This process is catalyzed by various enzymes and primarily occurs in the gastrointestinal tract and other tissues.

Role of Esterases and Lipases in Intestinal and Parenchymal Hydrolysis

Upon ingestion, phthalate diesters undergo hydrolysis in the intestine and parenchyma, a reaction catalyzed by non-specific esterases and lipases. researchgate.netresearchgate.netmdpi.comkoreamed.orgresearchgate.netnih.gov These enzymes break down the diester bond, resulting in the formation of a monoester and an alcohol. d-nb.infoportlandpress.com This enzymatic action is not uniform across all phthalates; for instance, dimethyl, diethyl, and di-n-butyl phthalate are metabolized more rapidly than others. epa.gov Studies have demonstrated that the contents of the rat small intestine exhibit the highest rate of hydrolysis for several phthalate diesters compared to stomach or cecal contents. epa.gov

The enzymes responsible for this hydrolysis are broadly distributed throughout the body. europa.eu Salivary and gut flora carboxylesterases can initiate the hydrolysis process even before the compounds are absorbed. europa.eu A significant portion of this hydrolysis also occurs within the intestinal wall mucosa during absorption. europa.eu Any remaining diester that enters the bloodstream is then subject to further hydrolysis by esterases present in the liver and other tissues. europa.eu This multi-stage hydrolysis ensures that systemic exposure to the parent diester is minimized, with the primary circulating metabolites being the monoesters. europa.eu

Esterases and lipases, while both capable of hydrolyzing ester bonds, exhibit different substrate specificities. innovareacademics.in Esterases typically hydrolyze water-soluble esters with short-chain carboxylic acids (less than 12 carbon atoms), whereas lipases act on water-insoluble triglycerides with long-chain fatty acids (more than 12 carbon atoms). innovareacademics.inresearchgate.net

Formation of Monopropyl Phthalate (e.g., 3-Carboxy-Mono-Propyl Phthalate as a secondary metabolite)

This compound (MPP) is formed through the hydrolysis of its parent diester, di-n-propyl phthalate (DnPP). Following its formation, MPP can undergo further metabolism. One of the key secondary metabolites identified is 3-carboxy-mono-propyl phthalate (3cx-MPP). doi.org This metabolite is formed through the oxidation of the propyl side chain of monobutyl phthalate (MnBP), a process that involves hydroxylation followed by oxidation to a carboxylic acid. doi.org

In a human study, after oral administration of mono-n-butyl phthalate (MnBP), the secondary metabolites mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) and 3-carboxy-mono-propyl phthalate (3cx-MPP) were detected in the urine, accounting for 7.1% and 1.0% of the ingested dose, respectively. doi.orgnih.gov This indicates that the formation of 3cx-MPP is a metabolic pathway for phthalates with a butyl side chain, which through oxidation is shortened to a propyl chain with a terminal carboxyl group.

It is important to note that mono-(3-carboxypropyl) phthalate (MCPP) has also been identified as a significant oxidative metabolite of di-n-octyl phthalate (DnOP) and a minor metabolite of other phthalates like di-n-butyl phthalate (DBP). ebi.ac.uktandfonline.com

Secondary Metabolism: Oxidative and Conjugative Pathways

Following the initial hydrolysis to monoesters, the metabolic process continues with secondary transformations, particularly for high molecular weight (HMW) phthalates. researchgate.netkoreamed.orgfrontiersin.orgnih.gov These pathways further modify the monoesters, increasing their water solubility and facilitating their elimination from the body. nih.govfrontiersin.orgresearchgate.net

Hydroxylation and Oxidation of Monoesters

Phthalate monoesters, especially those derived from HMW phthalates, undergo further biotransformation through hydroxylation and oxidation. researchgate.netnih.govd-nb.infoebi.ac.uknih.govfrontiersin.org This phase I metabolic process involves the enzymatic addition of a hydroxyl group to the alkyl side chain of the monoester, which is then often further oxidized to a keto or carboxylic acid group. nih.govfrontiersin.org These oxidative reactions create more polar and hydrophilic metabolites. nih.gov For example, the metabolism of di(2-ethylhexyl) phthalate (DEHP) leads to the formation of its monoester, mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP). nih.govmdpi.com Similarly, mono-n-butyl phthalate (MnBP) is metabolized to mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) and 3-carboxy-mono-propyl phthalate (3cx-MPP). doi.org

Glucuronidation and Excretion Dynamics

The final step in the metabolism of many phthalate monoesters and their oxidative metabolites is conjugation with glucuronic acid, a phase II metabolic reaction. nih.govfrontiersin.orgresearchgate.netnih.govcdc.gov This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, facilitating their excretion in urine. researchgate.netkoreamed.orgfrontiersin.orgresearchgate.netnih.gov The addition of the glucuronide moiety also generally reduces the biological activity of the phthalate metabolites. researchgate.netnih.gov

The extent of glucuronidation can vary depending on the specific phthalate monoester. nih.gov More lipophilic monoesters like monobutyl phthalate (mBP), monobenzyl phthalate (mBzP), and mono-2-ethylhexyl phthalate (mEHP) are largely excreted as glucuronide conjugates, with only a small percentage (6-16%) excreted in their free form. nih.gov In contrast, the more hydrophilic monoethyl phthalate (mEP) is predominantly excreted as the free monoester. nih.gov

Phthalate metabolites are primarily excreted in the urine, with elimination half-lives that are generally less than 24 hours. mdpi.comcdc.govnih.gov Low molecular weight (LMW) phthalates are often excreted mainly as their monoesters without significant further metabolism. researchgate.netkoreamed.orgresearchgate.netnih.govbcerp.org In contrast, HMW phthalates are extensively metabolized to oxidative products before being excreted, often as glucuronide conjugates. researchgate.netkoreamed.orgresearchgate.netnih.govnih.govfrontiersin.orgbcerp.org

Kinetic Studies of Monoester Phthalate Metabolism

Kinetic studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of phthalate monoesters. These studies often involve administering a labeled dose of a specific monoester and then measuring the concentrations of the parent compound and its metabolites in urine and blood over time.

A study involving male volunteers who ingested a single oral dose of deuterium-labeled mono-n-butyl phthalate (D₄-MnBP) found that the monoester itself had an elimination half-life of 1.9 ± 0.5 hours. doi.orgnih.gov In this study, D₄-MnBP accounted for the majority (92%) of the recovered dose, while its secondary metabolites, D₄-mono-3-hydroxy-n-butyl phthalate (D₄-3OH-MnBP) and D₄-3-carboxy-mono-propyl phthalate (D₄-3cx-MPP), represented 7.1% and 1.0% of the ingested dose, respectively. doi.orgnih.gov The total recovery of D₄-MnBP and its metabolites in urine ranged from 52% to 130%. doi.orgnih.gov

In another study with deuterium-labeled mono-2-ethylhexyl phthalate (D₄-MEHP), the mean elimination half-life of D₄-MEHP was estimated to be 3.5 ± 1.4 hours. doi.orgnih.gov Over 90% of the metabolites were excreted in the urine within the first 22 hours, with the total excreted amount of D₄-MEHP and its four secondary metabolites averaging 62% of the administered dose. doi.orgnih.gov The secondary metabolites of MEHP showed longer elimination half-lives, ranging from 6.5 to 21.4 hours. doi.org

Kinetic studies following inhalation and dermal exposure to deuterium-labeled diethyl phthalate (D₄-DEP) and di(2-ethylhexyl) phthalate (D₄-DEHP) have also been conducted. After combined inhalation and dermal exposure, D₄-DEP metabolites peaked in urine at 3.3 hours with an elimination half-life of 2.1 hours. mdpi.comnih.gov For D₄-DEHP, the excretion of its metabolites peaked at an average of 4.7 hours with an elimination half-life of 4.8 hours. mdpi.comnih.gov These studies highlight that the kinetics of phthalate monoesters are comparable to those of their parent diesters and that elimination is generally rapid. doi.orgnih.gov

An in-depth examination of the biotransformation and metabolic characteristics of phthalate monoesters, with a specific focus on this compound, reveals complex and varied biological processing. The metabolism of these compounds is critical to understanding their kinetics and persistence within biological systems.

Mechanistic Investigations of Monopropyl Phthalate Interactions at Cellular and Molecular Levels

Molecular Targets and Receptor Interactions

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling Pathway Modulation

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) signaling pathway is a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK can influence numerous metabolic processes, including glucose uptake and fatty acid oxidation. nih.gov Some phthalate (B1215562) metabolites, such as monoethylhexyl phthalate (MEHP) and monocyclohexyl phthalate (MCHP), have been shown to disrupt glucose and lipid homeostasis through mechanisms that involve the AMPK signaling pathway. nih.gov However, specific research detailing the direct modulation of the AMPK signaling pathway by Monopropyl Phthalate was not found in the available search results.

Cellular Responses and Pathway Perturbations

Alterations in Lipid and Glucose Metabolism Pathways

Phthalate exposure has been linked to disruptions in both lipid and glucose metabolism. nih.govmdpi.com These effects are often mediated by interactions with nuclear receptors like PPARs, which play a critical role in regulating genes involved in these pathways. researchgate.netmdpi.com

Studies on short-chain phthalates provide insight into the potential effects of this compound. For instance, Monobutyl Phthalate (MBP), a close structural analogue, has been shown to compromise lipid metabolism, evidenced by increased triglyceride levels in male pubertal rats. nih.gov The same study also observed increased glucose levels in rats exposed to MBP. nih.gov Other research has demonstrated that certain phthalate metabolites can promote lipid storage in preadipocytes. researchgate.net While the parent compounds of many phthalates, like Di-(2-ethylhexyl) phthalate (DEHP), are known to perturb normal metabolism in various tissues, the effects can be specific to the metabolite and the biological system being studied. nih.govepa.gov

Table 2: Effects of Short-Chain Phthalate Analogues on Metabolic Parameters

Compound Model System Observed Effect Citation
Monobutyl Phthalate (MBP) Male Pubertal Rats Increased triglyceride levels nih.gov
Monobutyl Phthalate (MBP) Male Pubertal Rats Increased glucose levels nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a documented mechanism of phthalate toxicity. nih.govmdpi.comlongdom.org Exposure to various phthalates has been shown to increase ROS levels, leading to cellular damage. nih.govnih.govnih.gov

Direct evidence for this compound is limited, but studies on the closely related compound Monomethyl Phthalate (MMP) show that it induces oxidative stress. nih.govacs.org Research on rat erythrocytes demonstrated that MMP causes oxidative damage, which can lead to hemolysis and a reduction in hemoglobin content. nih.govconsensus.app This is believed to occur through the inhibition of antioxidant enzymes and an increase in lipid peroxidation. nih.gov Other phthalate metabolites, such as MEHP, have also been shown to induce oxidative stress by disrupting the activities of antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD). nih.govresearchgate.net

Programmed Cell Death Mechanisms (e.g., Apoptosis, Ferroptosis)

Programmed cell death is a crucial process for tissue homeostasis, and its dysregulation is implicated in various pathologies. Phthalates have been shown to induce different forms of programmed cell death, including apoptosis and ferroptosis. nih.govjst.go.jp

Apoptosis: Apoptosis, or programmed cell death, can be triggered by phthalate exposure. nih.gov Studies have shown that Monobutyl Phthalate (MBP) can induce apoptosis in the liver of zebrafish. iss.it Both MEHP and MBP have also been observed to decrease cell viability in pancreatic beta cells. nih.gov The induction of apoptosis by phthalates like MEHP can involve both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways, characterized by changes in the Bax/Bcl-2 ratio and activation of caspases. nih.gov

Ferroptosis: Ferroptosis is a distinct form of iron-dependent programmed cell death characterized by lipid peroxidation. jst.go.jpnih.gov Recent studies have identified ferroptosis as a mechanism of phthalate-induced toxicity. Specifically, Monobutyl Phthalate (MBP) has been found to induce ferroptosis in testicular cells. jst.go.jp This process was linked to the TNF/IL6/STAT3 signaling pathway, resulting in lipid peroxidation and dysregulated iron metabolism. jst.go.jp Other phthalates, like DEHP and its metabolite MEHP, have also been shown to promote ferroptosis in various cell types, often by inhibiting the glutathione defense network and increasing lipid peroxidation. nih.govnih.govresearchgate.net

Table 3: Programmed Cell Death Induced by Short-Chain Phthalate Analogues

Compound Cell/Organism Model Type of Cell Death Key Findings Citation
Monobutyl Phthalate (MBP) Zebrafish (Danio rerio) Liver Apoptosis Induced apoptosis. iss.it
Monobutyl Phthalate (MBP) Mouse Testicular Leydig cells (TM-3) Ferroptosis Induced ferroptosis via the TNF/IL6/STAT3 pathway. jst.go.jp

Inflammatory Pathway Activation (e.g., TNFα, IL-6, STAT3)

Research into the mechanistic underpinnings of phthalate-induced cellular responses has identified the activation of key inflammatory signaling pathways. While direct studies on this compound (MPP) are limited, investigations into structurally similar mono-phthalates, such as monobutyl phthalate (MBP), provide significant insights.

Bioinformatic analysis and subsequent experimental validation have implicated the tumor necrosis factor (TNF) signaling pathway in mediating the effects of certain phthalates. nih.gov Specifically, studies on MBP have demonstrated its capacity to induce an inflammatory response characterized by the upregulation of Tumor necrosis factor-α (TNF-α). nih.gov This increase in TNF-α is part of a broader inflammatory cascade that involves other critical signaling molecules.

The activation of the TNF pathway by MBP has been shown to subsequently involve interleukin-6 (IL-6) and the signal transducer and activator of transcription 3 (STAT3). nih.gov Experimental studies have confirmed that exposure to MBP leads to elevated levels of both IL-6 and STAT3. nih.gov This suggests a sequential signaling cascade where phthalate exposure triggers TNF-α, which in turn activates the IL-6/STAT3 pathway. nih.govnih.gov The IL-6/STAT3 pathway is a crucial regulator of inflammatory responses, and its constitutive activation is linked to various pathological states. nih.gov This evidence collectively points to the activation of the TNF/IL-6/STAT3 signaling axis as a key mechanism through which certain mono-phthalates may exert their cellular effects. nih.gov

Table 1: Inflammatory Pathway Activation by Mono-phthalates

Compound Pathway Component Observed Effect Cell Model
Monobutyl Phthalate (MBP) TNF-α Elevated expression TM3 Cells
Monobutyl Phthalate (MBP) IL-6 Elevated expression TM3 Cells
Monobutyl Phthalate (MBP) STAT3 Elevated expression TM3 Cells

In Vitro Model Systems for Mechanistic Research

To investigate the cellular and molecular mechanisms of this compound and its analogs, researchers employ a variety of in vitro model systems, ranging from established cell lines to complex, three-dimensional tissue models.

Mammalian cell lines are fundamental tools for dissecting the specific effects of compounds on different cell types.

Leydig Cells: These cells, responsible for testosterone (B1683101) production, are a key target for phthalate research. Studies using primary cultures of rat Leydig cells have shown that while this compound (MPP) did not alter Leydig cell structure or function, other monoesters like mono-(2-ethylhexyl) phthalate (MEHP) and mono-n-octyl phthalate (MOP) had a direct negative effect on their structure and testosterone output. nih.gov In contrast, studies on stem Leydig cells (SLCs) revealed that MEHP could significantly inhibit their proliferation and differentiation into mature Leydig cells. johnshopkins.edunih.gov Research using the TM3 Leydig cell line was instrumental in identifying the role of the TNF/IL-6/STAT3 pathway in MBP-induced ferroptosis. nih.gov

Sertoli Cells: In vivo studies investigating the effects of the parent compound of MPP, di-n-pentyl phthalate (DPP), observed cytoplasmic rarefaction and vacuolation in Sertoli cells, even when no effects were seen on Leydig cells. nih.gov This highlights that different phthalates may target specific testicular cell types.

Adipocytes: The multipotent nature of stem Leydig cells (SLCs) has been exploited to study lineage differentiation. While MEHP alone did not induce adipocyte differentiation from SLCs, when combined with an adipocyte-inducing medium, it significantly enhanced the adipogenic potential of these cells by up-regulating key adipogenic genes like Pparg and Cebpa. johnshopkins.edunih.gov This suggests that MEHP can inhibit the differentiation of SLCs into the Leydig lineage while promoting their potential to become adipocytes. johnshopkins.edu

Organotypic, or three-dimensional (3D), culture models are increasingly utilized because they better replicate the complex cell-cell and cell-matrix interactions of native tissue. nih.govnih.gov These systems promote cellular differentiation and achieve more in vivo-like structures and functions compared to 2D monolayer cultures. nih.gov

In testicular research, 3D culture systems, such as those involving the culture of intact seminiferous tubules, have proven invaluable. nih.govfrontiersin.org This approach maintains the crucial niche environment for stem cells. nih.gov Methodology is now available to derive adult Leydig cells in vitro from stem cells associated with these tubules, which can sustain high levels of testosterone production for extended periods. frontiersin.org This long-term model has been used to study the chronic effects of MEHP, revealing that exposure not only impairs the formation of Leydig cells from their stem cell precursors but also reduces testosterone production in the mature Leydig cells. frontiersin.org Such 3D models are critical for studying developmental toxicity and the long-term functional consequences of chemical exposure. nih.gov

To assess developmental and embryotoxicity, researchers use specialized embryonic cell models.

Embryonic Stem Cell Test (EST): The EST is a validated alternative method for developmental toxicity testing that avoids animal use. springernature.com This test uses murine or human embryonic stem cells, which are cultured to form embryoid bodies that mimic early embryonic development. springernature.comnih.gov The effects of a compound on the viability of the stem cells and their differentiation into specific cell types, like cardiomyocytes, are measured. nih.govspringernature.com The EST has been used to investigate the embryotoxic potential of phthalates, including monobutyl phthalate and dioctyl phthalate. nih.govresearchgate.net Studies with MEHP on human embryonic stem cells showed it could decrease cell viability and proliferation and alter gene expression patterns during differentiation, indicating potential embryo toxicity. nih.gov

Whole Embryo Culture (WEC): The WEC assay is another in vitro system used to predict embryotoxicity. nih.gov It involves culturing whole rodent embryos and assessing developmental parameters. The WEC has been used alongside the EST to evaluate the potency of various compounds and has shown moderate accuracy in predicting in vivo effects. nih.gov

In Silico and Computational Approaches in Mechanistic Elucidation

In silico, or computational, approaches are playing an increasingly vital role in toxicology by helping to predict the effects of chemicals and elucidate their mechanisms of action. These methods can analyze large datasets to identify potential biological pathways affected by a compound, guiding further experimental investigation.

A prominent example of this approach is seen in the investigation of monobutyl phthalate (MBP). Bioinformatic analysis was employed to screen for potential mechanisms of MBP-induced reproductive damage. nih.gov This computational work identified the interleukin-6 (IL-6) and STAT3 genes within the tumor necrosis factor (TNF) signaling pathway as likely targets involved in the inflammatory response. nih.gov This in silico-generated hypothesis was subsequently confirmed through in vitro experimental validation, which demonstrated that MBP treatment elevated levels of TNF-α, IL-6, and STAT3 in TM3 cells. nih.gov This successful integration of computational analysis with laboratory experiments highlights the power of in silico tools to efficiently identify key pathways and accelerate mechanistic understanding.

Bioinformatics Analysis of Differentially Expressed Genes and Pathways

There is a notable lack of specific studies detailing the bioinformatics analysis of differentially expressed genes and associated pathways following direct exposure to this compound. Research in the field of phthalate toxicology often centers on more commonly used and studied analogues. For instance, studies on MEHP have identified alterations in gene expression related to testicular germ cell tumors and reproductive development. bac-lac.gc.ca Similarly, exposure to other phthalates has been shown to modulate gene expression involved in various signaling pathways, including those regulated by peroxisome proliferator-activated receptors (PPARs). oup.comresearchgate.netnih.gov

Due to the absence of specific research, a data table detailing differentially expressed genes and pathways for this compound cannot be constructed at this time.

Molecular Docking and Simulation Studies

Similar to the lack of bioinformatics data, there is a scarcity of published molecular docking and simulation studies focused exclusively on this compound. Molecular docking studies are crucial for understanding the binding affinity and interaction of a compound with specific protein targets. For other phthalate esters, these studies have been instrumental in elucidating their potential to interact with nuclear receptors and enzymes involved in steroidogenesis. nih.govoup.com

For example, research on various phthalate monoesters has explored their ability to bind to PPARs, with some showing significant interaction. oup.comnih.gov However, as mentioned, this compound was found to be inactive towards these receptors in one study. oup.com This suggests that its molecular interactions may differ significantly from those of more well-studied phthalates.

Without specific molecular docking and simulation studies for this compound, it is not possible to provide a detailed account of its binding modes, interaction energies, or key amino acid residues involved in potential target binding. Consequently, a data table summarizing such findings cannot be generated.

Further research is required to elucidate the specific molecular and cellular interactions of this compound to understand its toxicological profile and mechanisms of action.

Chemical Compounds Mentioned

Sources and Release Pathways of Phthalate (B1215562) Monoesters in Environmental Compartments

The environmental distribution of phthalate monoesters like monopropyl phthalate is intrinsically linked to the lifecycle of their parent compounds, the dialkyl phthalate esters. These parent compounds are released into the environment from various sources and through multiple pathways, after which they can be transformed into their respective monoester metabolites.

Industrial and commercial activities are primary sources of phthalate pollution. researchgate.net The manufacturing, processing, and disposal of phthalate-containing products contribute to their release into the atmosphere, water, and soil. While direct emissions of this compound are not the main concern, industrial facilities that produce or use di-n-propyl phthalate can be significant point sources of this parent compound. Subsequent environmental degradation then leads to the formation of this compound.

Phthalates are notorious for their ability to leach and migrate from consumer and industrial products. researchgate.netresearchgate.net This is a significant pathway for their entry into the environment and for direct human exposure.

Food Contact Materials: Phthalates can migrate from plastic food packaging into the food matrix. nih.gov The extent of migration can be influenced by factors such as temperature, with higher temperatures generally increasing the leaching of phthalates. researchgate.net

Medical Devices: Medical supplies, including intravenous (IV) bags, tubing, and catheters, can contain significant amounts of phthalates that can leach into administered fluids. acs.org One study found that di(2-ethylhexyl) phthalate (DEHP) was the major phthalate leached from a variety of medical products. acs.org

Building Materials and Consumer Goods: A wide range of products, from vinyl flooring to personal care products, contain phthalates that can be released into indoor environments and subsequently transported outdoors. nih.govaaqr.org

The continuous release from these products creates a diffuse source of phthalate pollution, which then undergoes degradation to form monoesters like this compound.

Phthalates can enter the atmosphere through volatilization from manufactured products and industrial emissions. researchgate.net Once in the atmosphere, they can adsorb to particulate matter and be transported over long distances. epa.gov This atmospheric deposition serves as a significant non-point source of phthalate contamination in both terrestrial and aquatic ecosystems. epa.gov The association with dust and other airborne particles is a key mechanism for the widespread distribution of these compounds. epa.gov

Aquatic environments are major sinks for phthalates and their monoesters. frontiersin.orgresearchgate.net They enter water bodies through several pathways:

Wastewater Effluents: Municipal and industrial wastewater treatment plants are often not equipped to completely remove phthalates, leading to their discharge into rivers, lakes, and oceans. researchgate.netnih.gov

Runoff: Urban and agricultural runoff can carry phthalates from contaminated soils and surfaces into aquatic systems. frontiersin.org

Landfill Leachate: Leachate from landfills containing plastic waste is another significant source of phthalate contamination in groundwater and surface water. researchgate.net

Once in aquatic systems, phthalate esters can be found in the water column, sediment, and biota. nih.gov Studies have detected various phthalate monoesters, including monobutyl phthalate and mono(2-ethylhexyl) phthalate, in surface water and sediment. nih.gov

Soil and sediment are important reservoirs for phthalates and their metabolites. nih.govmdpi.com Contamination of terrestrial systems occurs through:

Sludge Application: The application of sewage sludge as fertilizer can introduce significant amounts of phthalates to agricultural soils. researchgate.netmdpi.com

Atmospheric Deposition: As mentioned earlier, the deposition of airborne particles containing phthalates contributes to soil contamination. mdpi.com

Improper Waste Disposal: The disposal of plastic waste in landfills and other areas can lead to the direct contamination of soil. researchgate.net

Phthalates persist longer in soils and sediments compared to water or air. epa.gov They can accumulate to levels that are of concern for benthic organisms. epa.gov Studies have shown the presence of various phthalate esters and their metabolites in agricultural soils and sediments. nih.govmdpi.com

Environmental Fate and Transport Mechanisms of Phthalate Monoesters

The environmental fate and transport of phthalate monoesters like this compound are governed by a combination of physical, chemical, and biological processes. nih.govitrcweb.org These processes determine the persistence, distribution, and potential for exposure of these compounds in the environment.

Key factors influencing the fate and transport of phthalate monoesters include their water solubility, vapor pressure, and octanol-water partition coefficient (Kow). epa.gov Monoesters are generally more water-soluble and less hydrophobic than their parent diesters. nih.gov This affects their partitioning between water, soil, and sediment.

Biodegradation is a major pathway for the removal of phthalate monoesters from the environment. nih.gov Microorganisms in soil and sediment can readily degrade these compounds. nih.gov Studies have shown that mono-alkyl phthalate esters can be quickly degraded in both marine and freshwater sediments, with half-lives ranging from 16 to 39 hours at 22°C. nih.gov

Abiotic degradation processes such as hydrolysis and photolysis are generally considered to be slow and insignificant for the removal of phthalates from the environment. nih.gov

The transport of phthalate monoesters in the environment is influenced by their partitioning behavior. Due to their moderate water solubility, they can be transported in the dissolved phase in aquatic systems. However, they can also sorb to organic matter in soil and sediment, which can limit their mobility.

Data Table: Environmental Occurrence of Phthalate Monoesters

Environmental CompartmentPredominant Phthalate Monoesters DetectedReference
Aquatic Systems (Water)Monobutyl phthalate, Mono(2-ethylhexyl) phthalate nih.gov
Aquatic Systems (Sediment)Monobutyl phthalate, Mono(2-ethylhexyl) phthalate nih.gov
Terrestrial Systems (Soil)Di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP) were major PAEs, implying the presence of their monoesters. mdpi.com
Biota (Fish)Monobutyl phthalate, Mono(2-ethylhexyl) phthalate nih.gov

Dissolution and Dispersion in Aqueous Media

The dissolution of a chemical in water is a fundamental process that influences its transport and availability in aquatic environments. The water solubility of phthalate esters generally decreases as the length of the alkyl chain and the molar volume increase. researchgate.net As a monoester, this compound is expected to have a higher water solubility compared to its parent diester, dipropyl phthalate.

Once dissolved, dispersion mechanisms such as diffusion and advection contribute to its spread in water bodies. The rate and extent of dispersion are influenced by factors like water flow, turbulence, and temperature. While specific experimental data on the dissolution rate of this compound is limited, studies on other phthalates indicate that this process can be influenced by the presence of other substances in the water. nih.gov The detection of various phthalate monoesters, including monomethyl phthalate (MMP), monoethyl phthalate (MEP), and monobutyl phthalate (MBP), in drinking water for the first time highlights their potential to persist and be distributed through aqueous systems. nih.gov

Interactive Table: Physicochemical Properties Influencing Dissolution of Phthalates

Compound Molecular Formula Molar Mass ( g/mol ) Water Solubility Reference
This compound C11H12O4 208.21 Data not available nih.gov
Monomethyl Phthalate C9H8O4 180.16 Data not available
Monoethyl Phthalate C10H10O4 194.18 Data not available nih.gov

Adsorption and Sorption Phenomena in Environmental Matrices

The tendency of a chemical to attach to solid particles in the environment, such as soil and sediment, is known as adsorption or sorption. This process significantly affects a compound's mobility, bioavailability, and persistence. The key parameters used to quantify this phenomenon are the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). epa.govprinceton.edu

For phthalates, sorption is a significant process, and their distribution between water and solid phases is influenced by the properties of both the chemical and the environmental matrix, such as organic carbon content and pH. epa.govresearchgate.net Generally, phthalates with higher hydrophobicity (indicated by a higher octanol-water partition coefficient, Kow) tend to adsorb more strongly to soil and sediment. researchgate.net While extensive databases on the adsorption of various phthalates exist, specific experimental Kd and Koc values for this compound are not widely reported. However, studies on other phthalate monoesters provide insight into its likely behavior. For instance, research on a range of monoesters has shown that the organic carbon content of the sediment plays a crucial role in the extent of sorption. sfu.ca

Interactive Table: Soil and Sediment Sorption Coefficients for Phthalate Esters

Compound Matrix Organic Carbon (%) Kd (L/kg) Koc (L/kg) Reference
Di-n-butyl phthalate (DBP) Sediment - - - sfu.ca
Di(2-ethylhexyl) phthalate (DEHP) Sediment 0.15-1.88 - 4.82 x 10^5 (avg) sfu.ca
Dihexyl phthalate (DHP) Sediment 0.15-1.88 - 5.26 x 10^4 (avg) sfu.ca

Note: This table presents data for various phthalate esters to illustrate the range of sorption behaviors. Specific, experimentally determined Kd and Koc values for this compound are not available in the cited literature. The presented Koc values are averages across three different sediments.

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to enter the atmosphere. The potential for a chemical to volatilize from water is often described by its Henry's Law constant (H). mdpi.com A higher Henry's Law constant indicates a greater tendency for the chemical to partition from water to air.

For phthalates, volatilization from pure substances can be significant, but from aqueous solutions, it is generally a very slow process. researchgate.net The atmospheric transport and deposition of phthalate esters are recognized as key drivers of their presence in remote areas, indicating that these compounds can travel long distances in the atmosphere. nih.gov While specific experimental data for the Henry's Law constant of this compound is scarce, quantitative structure-activity relationship (QSAR) models are often used to predict this value based on the compound's chemical structure. mdpi.comresearchgate.net These models suggest that the volatility of phthalates is influenced by factors such as their molecular weight and vapor pressure.

Interactive Table: Predicted and Experimental Henry's Law Constants for Various Phthalates

Compound Henry's Law Constant (H) (Pa m³/mol) Method Reference
Dimethyl phthalate - QSAR models available mdpi.com
Diethyl phthalate - QSAR models available mdpi.com
Di-n-butyl phthalate - QSAR models available mdpi.com

Note: Specific Henry's Law constant values for this compound were not found in the reviewed literature. The table indicates the availability of predictive models for related compounds.

Advanced Research Perspectives and Future Directions in Monopropyl Phthalate Science

Integration of Multi-omics Approaches (e.g., Metabolomics, Transcriptomics)

To achieve a comprehensive understanding of the biological impact of monopropyl phthalate (B1215562), future research must integrate multiple high-throughput "omics" technologies. mdpi.com This approach moves beyond single-endpoint analyses to provide a holistic view of the perturbations caused by MPP exposure across different biological layers. mdpi.com

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell or organism. For MPP, transcriptomic studies can reveal which genes are activated or silenced upon exposure. For example, research on other phthalates like di-(2-ethylhexyl) phthalate (DEHP) and di-butyl phthalate (DBP) in zebrafish embryos identified significant alterations in genes crucial for heart development, such as tbx5b and nppa, which corresponded with observed cardiac defects. nih.gov A similar approach for MPP could pinpoint specific signaling pathways and cellular processes it affects.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net Metabolomics can provide a direct functional readout of the physiological state of an organism in response to MPP exposure. By identifying changes in endogenous metabolite profiles, researchers can uncover novel mechanisms of action and biomarkers of effect.

Multi-omics Integration: The true power lies in combining these datasets. mdpi.com For instance, correlating changes in gene expression (transcriptomics) with alterations in metabolite concentrations (metabolomics) can build a more complete picture of the molecular pathways disrupted by MPP. mdpi.com This integrated strategy allows for the construction of detailed models of MPP's biological effects, from the gene to the functional outcome. nih.gov

Omics TechnologyApplication in Monopropyl Phthalate ResearchPotential Insights
Transcriptomics Analysis of gene expression changes in cells or tissues exposed to MPP.Identification of affected signaling pathways, key regulatory genes, and molecular mechanisms of toxicity.
Metabolomics Profiling of endogenous small molecule changes in biofluids (e.g., urine, blood) after MPP exposure.Discovery of novel biomarkers of exposure and effect, understanding of metabolic disruptions.
Proteomics Study of protein expression and modification changes following MPP exposure.Elucidation of changes in cellular function, enzyme activity, and protein interaction networks.
Multi-Omics Integrated analysis of data from two or more omics platforms.Comprehensive understanding of biological system responses, linking genetic changes to functional outcomes. mdpi.com

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate assessment of human exposure to MPP and its parent compound relies on robust analytical methods. While techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard, future efforts will focus on developing novel techniques with even greater sensitivity and specificity. mdpi.comresearchgate.net

The trend is toward methods that can detect MPP at ultra-trace levels in complex biological matrices like urine and blood. dphen1.com Key areas of development include:

Advanced Mass Spectrometry: Techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-high resolution mass spectrometry (GC-HRMS) offer enhanced detection limits, often in the sub-microgram per liter range. dphen1.comnih.gov

Novel Sensors: Research into new sensor technologies, such as fluorescence-based sensors, shows promise for rapid and highly sensitive detection of phthalates. acs.org One such sensor demonstrated a limit of detection for di(2-ethylhexyl) phthalate (DEHP) as low as 0.03 parts per billion (ppb), illustrating the potential for significant improvements in sensitivity. acs.org

Improved Sample Preparation: The development of more efficient sample preparation techniques, such as mixed-mode solid-phase extraction (SPE), helps to minimize matrix effects and improve the accuracy and reproducibility of results for phthalate metabolites. dphen1.com

Refinement of In Vitro and In Silico Models for Predictive Research

To better predict the potential health risks of this compound and reduce reliance on animal testing, significant effort is being directed toward refining in vitro (cell-based) and in silico (computer-based) models. nih.gov

In Vitro Models: Advanced in vitro systems, such as three-dimensional (3D) organoids and microphysiological systems (organs-on-a-chip), offer more biologically relevant models of human tissues compared to traditional 2D cell cultures. Studies on other phthalates have utilized in vitro thyroid models to investigate effects on hormone production and gene expression. nih.gov Applying these sophisticated models to MPP research will provide more accurate insights into its potential effects on human organs.

In Silico Models: Computational toxicology, or in silico modeling, uses computer algorithms to predict the toxicity of chemicals. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict a chemical's biological activity based on its molecular structure. Developing and validating robust in silico models for MPP can help prioritize it for further testing, predict its potential to act as an endocrine disruptor, and guide the design of safer alternatives. researchgate.net

Addressing Data Gaps in Environmental Dynamics and Transformation

While MPP is primarily understood as a metabolite, its environmental presence, persistence, and transformation are not fully characterized. Future research must address these data gaps to complete the picture of its life cycle. Key questions include:

Environmental Degradation: What are the primary pathways for MPP degradation in various environmental compartments like soil, water, and sediment? This involves studying both abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation processes. Research on other phthalate esters has shown that degradation rates can be significantly influenced by environmental factors like humidity. researchgate.net

Migration from Products: How does the parent compound, dipropyl phthalate, migrate from consumer products, and under what conditions does it transform into MPP in the environment? Studies have quantified the migration of various phthalates from plastics into solutions simulating environmental exposure. researchgate.net

Bioaccumulation Potential: Does MPP or its parent compound accumulate in organisms and biomagnify in food webs? Understanding its partitioning behavior and potential for accumulation is crucial for a complete ecological risk assessment.

Transgenerational Epigenetic Studies

A frontier in toxicology is the study of transgenerational epigenetic inheritance, where exposure to an environmental agent in one generation causes heritable changes in gene expression that affect subsequent, unexposed generations. nih.gov The primary mechanism for these changes is epigenetics, such as modifications to DNA methylation patterns. nih.govvu.nl

Studies on other phthalate metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), have provided evidence of such effects. vu.nlresearchgate.net For example, developmental exposure of zebrafish to MEHP led to changes in DNA methylation that were detected in the next two generations. vu.nlresearchgate.net In rats, ancestral exposure to a mixture of plastics including phthalates resulted in disease-specific epigenetic biomarkers in the sperm of the F3 generation (great-grand-offspring). nih.gov

Future research on this compound should include long-term, multi-generational animal studies designed specifically to investigate its potential to induce transgenerational epigenetic changes. Such studies are critical for understanding the full scope of potential health risks, which may not be apparent from conventional, single-generation toxicity testing.

Harmonization of Research Methodologies and Data Reporting

To maximize the value of research on this compound conducted worldwide, there is a critical need for the harmonization of research methodologies and data reporting standards. nih.gov Inconsistent study designs, analytical methods, and reporting formats make it difficult to compare results across studies, conduct meta-analyses, and perform robust risk assessments.

International collaborative efforts, such as the European human biomonitoring initiative, have demonstrated the feasibility and importance of developing harmonized protocols for sample collection, chemical analysis, and data management for chemicals including phthalates. nih.gov Key success factors include intensive training, stringent quality control programs, and standardized data models. nih.govnih.gov Applying these principles to MPP research will ensure that data are comparable, reliable, and can be effectively used by regulatory agencies to protect public health.

Q & A

Q. What are the primary metabolic pathways and precursors of monopropyl phthalate (MPp) in biological systems?

MPp is a major metabolite of dipropyl phthalate (DPp), formed via enzymatic hydrolysis in vivo. The metabolic conversion involves cleavage of one ester bond, yielding MPp as the primary monoester derivative. This pathway is consistent with other short-chain phthalates, where parent diesters are rapidly metabolized to monoesters (e.g., DEP → MEP, DnBP → MnBP) . Analytical studies using high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) are recommended to track these transformations in human or animal models .

Q. What analytical methods are most reliable for quantifying MPp in biological matrices (e.g., urine, serum)?

LC-MS/MS is the gold standard due to its sensitivity and specificity for detecting low-concentration phthalate metabolites. To minimize contamination (common in phthalate analysis), use phthalate-free laboratory supplies and validate methods with blank samples. Enzymatic deconjugation (e.g., β-glucuronidase treatment) is critical to account for glucuronidated metabolites . For method validation, include recovery experiments and internal standards (e.g., deuterated MPp analogs) to correct for matrix effects .

Q. How do exposure routes (e.g., ingestion, inhalation) influence MPp bioavailability and biomarker interpretation?

MPp exposure primarily occurs via ingestion of contaminated food or water, as DPp is used in coatings and packaging. Inhalation is less significant but relevant in occupational settings. After exposure, DPp is rapidly hydrolyzed to MPp, which is excreted in urine. However, urinary MPp levels reflect recent exposure (half-life ~12–24 hours), necessitating repeated sampling for chronic exposure studies .

Advanced Research Questions

Q. How can contradictory findings on MPp’s endocrine-disrupting effects (e.g., estrogenic activity vs. null results) be reconciled in experimental design?

Contradictions often arise from differences in:

  • Dose ranges : Low-dose effects may not follow linear models.
  • Metabolic interferences : Co-exposure to other phthalates (e.g., DEHP) may confound results.
  • Model systems : Human granulosa cells show divergent responses compared to rodent models . To address this, employ longitudinal designs with controlled dosing and include mechanistic endpoints (e.g., receptor binding assays or transcriptomic profiling) . Cross-validate findings using in vitro (e.g., H295R steroidogenesis assay) and in vivo models .

Q. What strategies are recommended for integrating MPp into cumulative risk assessments of phthalate mixtures?

Use relative potency factors (RPFs) based on MPp’s toxicity equivalency compared to reference phthalates (e.g., DEHP). Incorporate pharmacokinetic data to model additive/synergistic effects, particularly for shared metabolic pathways (e.g., oxidative stress or PPARα activation). Prioritize studies that co-expose MPp with high-priority phthalates (e.g., DnBP, DEHP) to identify interaction thresholds .

Q. What are the critical data gaps in understanding MPp’s epigenomic effects, and how can they be addressed?

Current gaps include:

  • Tissue-specific DNA methylation patterns : Few studies examine MPp’s impact on reproductive or hepatic tissues.
  • Transgenerational effects : Limited data on heritable epigenetic changes. Address these using whole-genome bisulfite sequencing in multigenerational animal models and correlate findings with phenotypic outcomes (e.g., fertility, metabolic dysfunction) .

Methodological Best Practices

Q. How should researchers manage overlapping data from multiple studies on MPp in systematic reviews?

Follow PRISMA guidelines to identify primary studies:

  • Screen for independence : Use cohort names, enrollment dates, and author affiliations to avoid duplication .
  • Prioritize longitudinal data : Select studies with the longest follow-up or largest sample size as the primary source . Annotate secondary publications for supplementary outcomes (e.g., subgroup analyses) .

Q. What quality control measures ensure reproducibility in MPp-related cell culture studies?

  • Batch consistency : Use certified reference materials (e.g., ≥98% purity MPp) and request peptide content analysis if using custom-synthesized reagents .
  • Contamination checks : Include solvent blanks in every assay to detect background phthalates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.